
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. For example, carbonyl reductases have been used effectively for the biosynthesis of similar chiral intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts in combination with cofactor regeneration systems to reduce costs and improve yields. The use of whole-cell biotransformation processes, such as those involving Lactobacillus species, has also been explored for the efficient production of chiral compounds .
化学反応の分析
Types of Reactions
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various alcohols or amines.
科学的研究の応用
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of (3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .
類似化合物との比較
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of statin drugs.
tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate: Another chiral compound with similar stereochemistry and applications.
Uniqueness
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other biologically active molecules .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(3R,5S)-3-hydroxy-5-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)3-6-4-7(10)8(11)9-6/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7+/m0/s1 |
InChIキー |
ITGYRYZLWKCITB-NKWVEPMBSA-N |
異性体SMILES |
CC(C)C[C@H]1C[C@H](C(=O)N1)O |
正規SMILES |
CC(C)CC1CC(C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


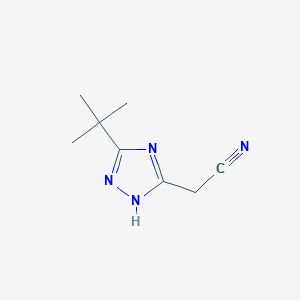
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
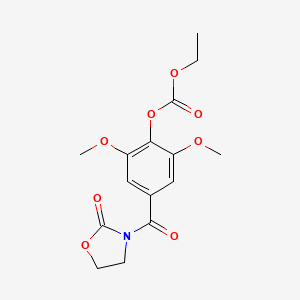
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
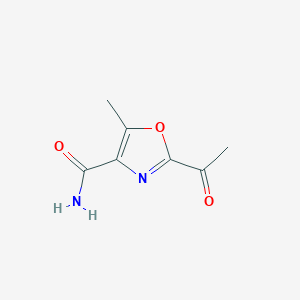
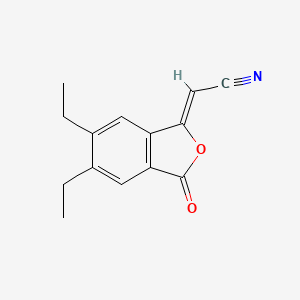
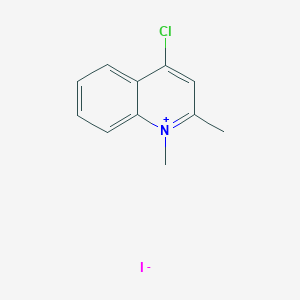

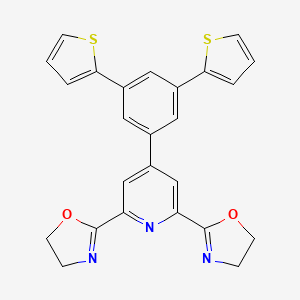
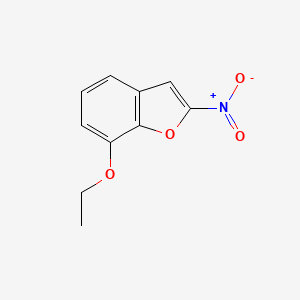
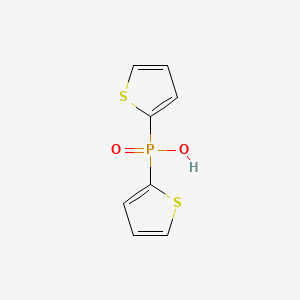
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
